4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly significant for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide typically involves the reaction of 4-(diethylamino)aniline with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: For the development of potential drug candidates targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This can result in the modulation of biological pathways and processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide
- 4-tert-butyl-N-[4-(methoxy)phenyl]benzamide
- 4-tert-butyl-N-[4-(ethylamino)phenyl]benzamide
Uniqueness
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is unique due to its specific structural features, such as the tert-butyl group and the diethylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-6-23(7-2)19-14-12-18(13-15-19)22-20(24)16-8-10-17(11-9-16)21(3,4)5/h8-15H,6-7H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGIXGPPMXYTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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